molecular formula C12H15N3O2S B2623720 N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide CAS No. 18248-46-9

N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide

Cat. No.: B2623720
CAS No.: 18248-46-9
M. Wt: 265.33
InChI Key: MZBFDHQNLPIGNG-UHFFFAOYSA-N
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Description

N-Allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide (CAS: 18248-46-9) is a thiourea derivative characterized by a hydrazinecarbothioamide backbone substituted with an allyl group and a hydroxy(phenyl)acetyl moiety. Its molecular formula is C₁₂H₁₅N₃O₂S, with a molecular weight of 265.33 g/mol .

Key spectral identifiers include IR peaks corresponding to N-H stretches (~3200–3300 cm⁻¹) and C=S vibrations (~1050–1100 cm⁻¹), consistent with thiourea derivatives .

Properties

IUPAC Name

1-[(2-hydroxy-2-phenylacetyl)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-8-13-12(18)15-14-11(17)10(16)9-6-4-3-5-7-9/h2-7,10,16H,1,8H2,(H,14,17)(H2,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBFDHQNLPIGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide involves several steps. One common synthetic route includes the reaction of allyl isothiocyanate with hydrazine hydrate to form an intermediate, which is then reacted with phenylglyoxylic acid to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Chemical Reactions Analysis

N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway . The compound may also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Hydrazinecarbothioamide Derivatives

Compound Name Substituents Melting Point (°C) IR Peaks (cm⁻¹) Molecular Weight (g/mol) Yield (%)
N-Allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide Allyl, hydroxy(phenyl)acetyl - ~3200–3300 (N-H) 265.33 -
5d (N-Allyl-2-(2-(6-methyl-2-oxoquinolin-4-yl)oxy)acetyl) Allyl, quinolinyloxyacetyl 174–176 3289, 3165 (N-H) - 80
5e (N-Benzyl-2-(2-(6-methyl-2-oxoquinolin-4-yl)oxy)acetyl) Benzyl, quinolinyloxyacetyl 183–185 3266, 3199 (N-H) - 75
N-(4-Nitrophenyl)-2-[2-(5-isopropyl-2-methylphenoxy)acetyl]hydrazinecarbothioamide (3a) 4-Nitrophenyl, isopropylphenoxyacetyl - - - -
  • Substituent Size and Polarity : Allyl (C₃H₅) and benzyl (C₆H₅CH₂) substituents influence melting points and solubility. For example, compound 5e (benzyl-substituted) has a higher melting point (183–185°C) than 5d (allyl-substituted, 174–176°C), likely due to increased aromatic stacking interactions .

Table 2: Inhibitory Activity of Selected Hydrazinecarbothioamides Against hCA I

Compound Name Ki (µM) IC₅₀ (µM) Notes
N-(4-Nitrophenyl)-2-[2-(5-isopropyl-2-methylphenoxy)acetyl]hydrazinecarbothioamide (3a) 21.60 ± 2.14 18.27 Moderate inhibition
N-(2,4-Dichlorophenyl)-2-[2-(5-isopropyl-2-methylphenoxy)acetyl]hydrazinecarbothioamide (3e) 0.97 ± 0.06 - High potency
This compound - - No reported activity data
  • Electron-Deficient Aryl Groups : Compound 3e, with a 2,4-dichlorophenyl substituent, exhibits significantly higher hCA I inhibition (Ki = 0.97 µM) than 3a (4-nitrophenyl, Ki = 21.60 µM), suggesting that halogenation enhances target binding .
  • Target Compound: No biological activity data is available for this compound, though its hydroxy(phenyl) group may confer antioxidant or metal-chelating properties akin to other phenolic derivatives .

Biological Activity

N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide is a compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound has the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol. The synthesis typically involves the reaction between allyl isothiocyanate and phenylacetylhydrazine under controlled conditions, often using organic solvents like ethanol or methanol at temperatures between 60-80°C. The reaction can be summarized as follows:

Allyl isothiocyanate+PhenylacetylhydrazineN allyl 2 hydroxy phenyl acetyl hydrazinecarbothioamide\text{Allyl isothiocyanate}+\text{Phenylacetylhydrazine}\rightarrow \text{N allyl 2 hydroxy phenyl acetyl hydrazinecarbothioamide}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various bacterial strains, including:

  • E. faecalis
  • P. aeruginosa
  • S. typhi
  • K. pneumoniae

The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics such as ceftriaxone .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In particular, it has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7). Studies indicated that treatment with this compound resulted in:

  • Significant reductions in cell viability.
  • Induction of apoptosis, as evidenced by changes in lactate dehydrogenase (LDH) enzyme activity and cell cycle arrest at the S phase .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular proliferation and survival pathways. This interaction could lead to the inhibition of key enzymes associated with cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamideStructureModerate antimicrobial activity
N-allyl-2-(benzoyl)hydrazinecarbothioamideStructureAnticancer properties similar to N-allyl-2-[hydroxy(phenyl)acetyl]
N-allyl-2-(acetyl)hydrazinecarbothioamideStructureLower efficacy compared to others

This table illustrates that while all these compounds share a common hydrazinecarbothioamide core, their biological activities vary significantly based on substituent groups.

Case Studies

  • Tyrosinase Inhibition : A study evaluated a series of hydrazinecarbothioamides for their ability to inhibit tyrosinase, an enzyme linked to melanoma development. Compound 4 from this series exhibited notable inhibition, suggesting potential applications in skin cancer prevention .
  • Cell Cycle Analysis : Research on MCF-7 cells treated with N-allyl derivatives showed significant alterations in cell size and morphology, indicating a robust response to treatment that aligns with mechanisms of apoptosis .

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